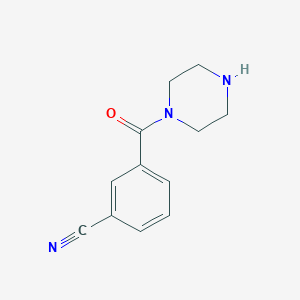

3-(1-piperazinylcarbonyl)Benzonitrile

Description

3-(1-Piperazinylcarbonyl)Benzonitrile is a benzonitrile derivative featuring a piperazine ring connected via a carbonyl group at the 3-position of the aromatic ring. The compound’s structure combines the electron-withdrawing nitrile group with the piperazine moiety, a heterocycle known for its versatility in medicinal chemistry due to its ability to participate in hydrogen bonding and modulate solubility.

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

3-(piperazine-1-carbonyl)benzonitrile |

InChI |

InChI=1S/C12H13N3O/c13-9-10-2-1-3-11(8-10)12(16)15-6-4-14-5-7-15/h1-3,8,14H,4-7H2 |

InChI Key |

PETUBDODDHRBNM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazine-1-carbonyl)benzonitrile typically involves the reaction of piperazine with benzonitrile in the presence of a suitable catalystThe reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 3-(piperazine-1-carbonyl)benzonitrile can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process may involve the use of automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(piperazine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

3-(piperazine-1-carbonyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(piperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Comparative Analysis

- The amino group in 2-(3-Amino-1-piperidinyl)benzonitrile may improve aqueous solubility due to hydrogen bonding, whereas the nitrile group in the 3-position of the parent compound favors π-π stacking interactions .

- Biological Activity: 3-(Ferrocenylmethylamino)benzonitrile exhibits redox activity due to the ferrocene moiety, a property absent in the parent compound. This makes it suitable for applications in electrochemical sensors or anticancer therapies involving reactive oxygen species .

Data Tables

Table 1: Structural Comparison of Selected Analogues

| Compound | Heterocycle | Substituent(s) | Functional Group Linkage |

|---|---|---|---|

| This compound | Piperazine | None | Carbonyl |

| 3-(4-Methylpiperazin-1-yl)benzonitrile | Piperazine | Methyl | Direct bond |

| 2-(3-Amino-1-piperidinyl)benzonitrile | Piperidine | Amino | Direct bond |

| 3-(Ferrocenylmethylamino)benzonitrile | None | Ferrocenylmethylamino | Amine |

Table 2: Hypothetical Pharmacokinetic Properties

| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|

| This compound | 1.8 | 1 (piperazine N-H) | 4 |

| 3-(4-Methylpiperazin-1-yl)benzonitrile | 2.3 | 0 | 3 |

| 2-(3-Amino-1-piperidinyl)benzonitrile | 1.5 | 2 (amine N-H) | 3 |

Biological Activity

3-(1-Piperazinylcarbonyl)Benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by a piperazine ring linked to a benzonitrile moiety, this compound has been studied for its interactions with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a benzene ring with a cyano group and a piperazine moiety, which contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

Research indicates that this compound may function as an inhibitor of key protein interactions involved in cancer signaling pathways, particularly targeting the programmed cell death protein 1 (PD-1) and its ligand PD-L1. This mechanism is crucial in cancer therapy as it may enhance immune responses against tumors by blocking inhibitory signals that prevent T-cell activation.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits promising binding affinity for PD-L1. Modifications to its structure have been shown to enhance its inhibitory effects on immune checkpoint pathways, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Piperazine + Benzonitrile | Potential PD-L1 inhibitor |

| 3-(Piperidin-1-ylcarbonyl)Benzonitrile | Piperidine + Benzonitrile | Different binding characteristics |

| 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)Phthalazin-1(2H)-one | Fluorinated + Phthalazinone | Enhanced solubility and bioactivity |

| N-(4-Cyanophenyl)-piperazine-1-carboxamide | Cyanophenyl + Piperazine | Varying pharmacological profiles |

Cancer Therapeutics

A study focused on the efficacy of this compound in inhibiting PD-L1 showed that it could significantly reduce tumor growth in xenograft models. The compound was tested against established PD-L1 inhibitors, revealing comparable potency and suggesting its potential for further development as an anticancer agent.

Enzyme Inhibition

Another significant area of research involves the compound's role as an inhibitor of specific enzymes. For instance, it has been identified as an effective inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a critical role in various cellular processes including metabolism and signal transduction. Inhibition of GSK-3 has implications for diseases such as diabetes and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.